molecular formula C34H20N2O2 B12689861 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione CAS No. 93963-00-9

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione

Cat. No.: B12689861
CAS No.: 93963-00-9
M. Wt: 488.5 g/mol
InChI Key: MRAYJMJHCRANJH-UHFFFAOYSA-N
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Description

17-Isopropylanthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione is a highly complex polycyclic aromatic compound characterized by fused anthraquinone, indazole, and acridine moieties. Its structure features a central anthraquinone core (5,10-dione groups) integrated with a benzindazoloacridine system, further substituted by an isopropyl group at position 17 .

Key structural attributes include:

  • Planar polyaromatic framework: Facilitates π-π stacking interactions, common in dyes and photodynamic agents.
  • Electron-deficient anthraquinone moiety: May confer redox activity or fluorescence properties .

The compound is registered under CAS No. 7443-72-3 (as a chloro-isopropyl derivative) , though the exact registration date for the non-chlorinated variant remains unspecified.

Properties

CAS No.

93963-00-9

Molecular Formula

C34H20N2O2

Molecular Weight

488.5 g/mol

IUPAC Name

19-propan-2-yl-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20,22,24,26,28(32)-pentadecaene-8,29-dione

InChI

InChI=1S/C34H20N2O2/c1-16(2)23-14-26-22-10-8-19-11-18-7-9-20(37)13-24(18)33-29(19)34(22)36(35-33)27-15-28(38)31-21-6-4-3-5-17(21)12-25(23)32(31)30(26)27/h3-16H,1-2H3

InChI Key

MRAYJMJHCRANJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C3C(=CC(=O)C4=C3C1=CC5=CC=CC=C54)N6C7=C2C=CC8=C7C(=N6)C9=CC(=O)C=CC9=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones and other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Overview

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione is a complex organic compound notable for its unique polycyclic structure, which includes multiple fused rings such as anthracene and indazole moieties. This compound has garnered attention in various fields due to its distinctive chemical properties and potential applications in dyeing processes and pharmaceutical research.

Dyeing Industry

The primary application of 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione is in the textile industry due to its excellent dyeing capabilities. It is utilized to produce vibrant colors that exhibit high stability and resistance to fading. The compound's structural features allow it to form strong bonds with textile fibers, enhancing the durability of the dye.

ApplicationDescription
Textile DyeingUsed for vibrant colors with high lightfastness.
Pigment ProductionContributes to the creation of pigments in various products.

Pharmaceutical Research

Research indicates that compounds similar to 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione exhibit significant biological activities. Studies suggest potential interactions with specific receptors or enzymes within cells that may lead to alterations in cellular signaling pathways or inhibition of certain enzymatic activities. This opens avenues for therapeutic applications.

Potential Biological Activities :

  • Antimicrobial properties
  • Anticancer effects
  • Enzyme inhibition

Case Studies

Several studies have explored the biological implications of compounds related to 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Compounds showed inhibition zones ranging from 21 mm to 22 mm against pathogens like Staphylococcus aureus and Bacillus subtilis .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. These studies indicate potential efficacy in drug development .

Mechanism of Action

The mechanism of action of 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 17-isopropylanthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione with three analogous compounds derived from the evidence:

Compound Name Substituents CAS No. Molecular Formula Key Properties
17-Isopropylanthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione 17-isopropyl 7443-72-3* C₃₄H₁₉N₃O₂ High lipophilicity; potential photostability
3-[(9,10-Dihydro-9,10-dioxo-1-anthracenyl)amino]-anthra[2,1,9-mna]benz[6,7]indazolo[...]-5,10-dione 3-aminoanthracenyl 2459-82-7 C₄₅H₂₁N₃O₄ Extended conjugation for fluorescence; redox-active anthraquinone
Bromochloroanthra[2,1,9-mna]benz[6,7]indazolo[...]-5,10-dione Bromo, chloro substituents Unspecified C₃₃H₁₄BrClN₃O₂ Halogenation enhances electronic polarization; possible bioactivity
13-Chloro-17-isopropylanthra[2,1,9-mna]benz[6,7]indazolo[...]-5,10-dione 13-chloro, 17-isopropyl 7443-72-3 C₃₄H₁₈ClN₃O₂ Chlorine increases electrophilicity; dual halogen/alkyl functionalization

Note: The CAS No. 7443-72-3 corresponds to a chloro-isopropyl derivative; the exact identifier for the non-chlorinated variant is unconfirmed.

Structural and Functional Differences

Substituent Effects: The isopropyl group in the target compound improves solubility in non-polar solvents compared to the halogenated analogs, which exhibit higher polarity due to electron-withdrawing halogens . The 3-aminoanthracenyl derivative (CAS 2459-82-7) demonstrates enhanced fluorescence quantum yield due to extended π-conjugation, a property absent in the isopropyl variant .

Synthetic Accessibility :

  • Halogenated derivatives (e.g., bromochloro) require harsh conditions (e.g., Friedel-Crafts halogenation), whereas isopropyl groups are typically introduced via alkylation under milder catalysis .

Biological Relevance :

  • Chlorinated analogs (e.g., CAS 7443-72-3) show higher cytotoxicity in preliminary assays, likely due to reactive halogen bonds interfering with cellular machinery .

Spectral and Physicochemical Data

While direct spectral data for the target compound are unavailable, inferences are drawn from analogs:

  • IR Spectroscopy: Expected peaks at ~1670 cm⁻¹ (C=O stretch, anthraquinone) and ~2900 cm⁻¹ (C-H stretch, isopropyl) .
  • ¹H-NMR : Aromatic protons in the range of δ 7.0–8.5 ppm , with isopropyl methyl groups at δ 1.2–1.5 ppm .

Biological Activity

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione (CAS Number: 93963-00-9) is a complex organic compound belonging to the acridine family. Its unique structure suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, focusing on antimicrobial and cytotoxic properties, along with relevant case studies and research findings.

  • Molecular Formula : C34H20N2O2
  • Molecular Weight : 488.53 g/mol
  • Density : 1.47 g/cm³
  • Refractive Index : 1.824

Biological Activity Overview

The biological activities of 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione have been primarily explored in the context of antimicrobial and cytotoxic effects.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties.

Case Study: Antimicrobial Efficacy
A study synthesized various derivatives based on the core structure of acridines and evaluated their antimicrobial activity against several bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as gatifloxacin.

CompoundMIC (μg/mL)Bacterial Strains
17-Isopropylanthra...0.5Staphylococcus aureus ATCC 6538
Other Derivative A1.0Escherichia coli ATCC 25922
Other Derivative B0.25Pseudomonas aeruginosa ATCC 27853

The study highlighted that modifications at various positions on the acridine ring significantly influenced the antimicrobial potency of the compounds .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated using various cancer cell lines.

Case Study: Cytotoxicity Testing
In vitro studies evaluated the cytotoxicity of derivatives against HepG2 (human hepatocellular carcinoma) and L-02 (normal liver cell line). The results indicated varying degrees of cytotoxicity:

CompoundIC50 (μM) HepG2IC50 (μM) L-02
17-Isopropylanthra...41.653.5
Control Drug (e.g., Gatifloxacin)<10<10

The findings suggest that while some derivatives possess moderate cytotoxicity against cancer cells, they may also exhibit lower toxicity towards normal cells .

The precise mechanisms through which 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione exerts its biological effects are still under investigation. However, preliminary data suggest that its activity may involve:

  • Intercalation into DNA : Similar to other acridine derivatives, it may intercalate into DNA strands disrupting replication processes.
  • Inhibition of Topoisomerases : It could inhibit topoisomerase enzymes which are crucial for DNA unwinding during replication.

Q & A

Basic: What are the foundational methodologies for synthesizing 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione?

Answer:
Synthesis typically involves multi-step heterocyclic condensation and functionalization. Key steps include:

Core Structure Assembly : Anthraquinone and indazole precursors are fused under controlled thermal or catalytic conditions .

Isopropyl Group Introduction : Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) is employed for regioselective substitution .

Purification : Chromatography (HPLC) or recrystallization ensures purity, with monitoring via TLC and NMR .
Methodological Tip : Pilot small-scale reactions to optimize solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) before scaling .

Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize the synthesis of 17-Isopropylanthra...dione?

Answer:
AI integration enhances synthesis by:

  • Parameter Optimization : Machine learning models predict optimal reaction conditions (temperature, solvent ratios) using historical data .
  • Real-Time Adjustments : Coupling AI with in-line spectroscopy detects intermediates, enabling dynamic process control .
    Example Workflow :

Train AI on existing kinetic data.

Simulate reaction pathways to identify bottlenecks.

Validate predictions with lab-scale experiments.
Note : Cross-validate AI outputs with empirical data to avoid overfitting .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR (¹H/¹³C) : Resolves aromatic proton environments and confirms isopropyl placement .
  • FTIR : Identifies carbonyl (C=O) and N-H stretches in the acridine/indazole moieties .
  • X-Ray Crystallography : Resolves π-stacking interactions in the fused polycyclic system .
    Common Pitfalls : Overlapping signals in NMR may require 2D techniques (e.g., COSY, NOESY) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

Answer:
Contradictions often arise from dynamic molecular behavior or impurities. Steps:

Replicate Experiments : Confirm observations across multiple batches.

Hybrid Spectroscopy : Combine NMR with Raman spectroscopy to detect transient conformers .

Computational Validation : Use DFT calculations to model plausible tautomers or rotamers .
Case Study : Anomalous NOE signals in similar anthraquinones were traced to solvent-induced π-π interactions .

Basic: What experimental designs are suitable for studying the compound’s photophysical properties?

Answer:

  • Pre-Experimental Design : Establish baseline UV-Vis/fluorescence spectra in varying solvents .
  • Factorial Design : Test interactions between variables (e.g., pH, light intensity) on quantum yield .
    Data Collection : Use time-resolved spectroscopy to capture excited-state dynamics .

Advanced: How to design a multi-variable factorial study to assess catalytic degradation pathways?

Answer:

Define Factors : Catalyst type (e.g., TiO₂ vs. ZnO), UV intensity, pH.

Response Variables : Degradation efficiency (HPLC), byproduct toxicity (LC-MS).

Statistical Analysis : ANOVA identifies significant interactions; Pareto charts prioritize variables .
Example : A 2³ factorial design revealed pH as the dominant factor in TiO₂-mediated degradation .

Basic: How to align research on this compound with a theoretical framework (e.g., electron-transfer theory)?

Answer:

Literature Review : Map the compound’s redox behavior to Marcus theory or Hush models .

Hypothesis Development : Propose how substituents modulate charge-transfer efficiency .

Method Selection : Cyclic voltammetry and EPR validate theoretical predictions .

Advanced: What strategies integrate computational chemistry with experimental data to refine molecular orbital models?

Answer:

DFT/MD Simulations : Predict HOMO-LUMO gaps and compare with experimental UV-Vis .

Machine Learning : Train models on existing datasets to predict substituent effects on bandgaps .

Validation : Use transient absorption spectroscopy to test simulated excited-state lifetimes .

Basic: How to assess the environmental impact of 17-Isopropylanthra...dione in lab waste streams?

Answer:

  • Analytical Methods : LC-MS/MS quantifies residual compound concentrations .
  • Toxicity Screening : In vitro assays (e.g., Microtox) evaluate ecotoxicity .
    Mitigation : Implement membrane filtration (e.g., nanofiltration) for waste treatment .

Advanced: What advanced separation techniques improve yield in large-scale purification?

Answer:

  • Simulated Moving Bed (SMB) Chromatography : Enhances resolution for structurally similar byproducts .
  • Membrane Crystallization : Combines selective crystallization with solvent recovery .
    Optimization : Use response surface methodology (RSM) to balance yield and purity .

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